7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is part of the imidazo[4,5-c]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine typically involves halogenation and cyclization reactions. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent and catalyst . Industrial production methods may involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization and bromination .
Chemical Reactions Analysis
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s structural properties make it useful in the development of advanced materials.
Biological Studies: It is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include phosphorylation processes and activation of signaling cascades .
Comparison with Similar Compounds
Similar compounds to 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine include:
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
7-bromo-1-methylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHYFPSQNGSLOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=CC(=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358987 |
Source
|
Record name | 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317840-04-3 |
Source
|
Record name | 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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